Cas no 1638-97-7 (2-ethylbutane-1-thiol)
2-ethylbutane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 1-Butanethiol, 2-ethyl-
- 2-ethylbutane-1-thiol
- AKOS017581145
- 2-Ethyl-butane-1-thiol
- 2-Ethylbutan-1-thiol
- EN300-1289305
- SCHEMBL24532
- 1638-97-7
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- MDL: MFCD20233358
- Inchi: 1S/C6H14S/c1-3-6(4-2)5-7/h6-7H,3-5H2,1-2H3
- InChI Key: ZEOYAIVOCJZXIC-UHFFFAOYSA-N
- SMILES: C(S)C(CC)CC
Computed Properties
- Exact Mass: 118.08162162Da
- Monoisotopic Mass: 118.08162162Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 31.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 1Ų
2-ethylbutane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1289305-50mg |
2-ethylbutane-1-thiol |
1638-97-7 | 95.0% | 50mg |
$202.0 | 2023-10-01 | |
| Enamine | EN300-1289305-100mg |
2-ethylbutane-1-thiol |
1638-97-7 | 95.0% | 100mg |
$301.0 | 2023-10-01 | |
| Enamine | EN300-1289305-250mg |
2-ethylbutane-1-thiol |
1638-97-7 | 95.0% | 250mg |
$431.0 | 2023-10-01 | |
| Enamine | EN300-1289305-500mg |
2-ethylbutane-1-thiol |
1638-97-7 | 95.0% | 500mg |
$679.0 | 2023-10-01 | |
| Enamine | EN300-1289305-1000mg |
2-ethylbutane-1-thiol |
1638-97-7 | 95.0% | 1000mg |
$871.0 | 2023-10-01 | |
| Enamine | EN300-1289305-2500mg |
2-ethylbutane-1-thiol |
1638-97-7 | 95.0% | 2500mg |
$1707.0 | 2023-10-01 | |
| Enamine | EN300-1289305-5000mg |
2-ethylbutane-1-thiol |
1638-97-7 | 95.0% | 5000mg |
$2525.0 | 2023-10-01 | |
| Enamine | EN300-1289305-10000mg |
2-ethylbutane-1-thiol |
1638-97-7 | 95.0% | 10000mg |
$3746.0 | 2023-10-01 | |
| Enamine | EN300-1289305-0.05g |
2-ethylbutane-1-thiol |
1638-97-7 | 95% | 0.05g |
$202.0 | 2023-02-05 | |
| Enamine | EN300-1289305-0.1g |
2-ethylbutane-1-thiol |
1638-97-7 | 95% | 0.1g |
$301.0 | 2023-02-05 |
2-ethylbutane-1-thiol Suppliers
2-ethylbutane-1-thiol Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-ethylbutane-1-thiol
Professional Introduction to 2-ethylbutane-1-thiol (CAS No. 1638-97-7)
2-ethylbutane-1-thiol, with the chemical formula C6H14S, is a significant organic compound widely recognized for its utility in pharmaceutical research, agrochemical synthesis, and specialty chemical manufacturing. This compound, identified by its unique CAS number 1638-97-7, has garnered attention due to its structural properties and potential applications in modern chemical biology. The presence of a sulfur-containing side chain makes it a valuable intermediate in the development of novel molecules with tailored reactivity and biological activity.
The molecular structure of 2-ethylbutane-1-thiol features a branched alkyl chain with a thiol (-SH) functional group at the terminal carbon. This configuration imparts distinct chemical characteristics, including moderate solubility in polar organic solvents and reactivity typical of thiol compounds. The compound’s stability under standard conditions makes it suitable for various synthetic pathways, particularly in the construction of more complex molecules.
In recent years, 2-ethylbutane-1-thiol has been explored as a key building block in the synthesis of pharmacologically active agents. Its thiol moiety can participate in disulfide bond formation, a critical feature in many drug candidates designed to enhance bioavailability or target specific biological pathways. For instance, researchers have leveraged this compound to develop novel protease inhibitors and anti-inflammatory agents, where the sulfur-rich environment facilitates selective interactions with biological targets.
One of the most compelling aspects of CAS no. 1638-97-7 is its role in advancing materials science applications. The compound’s ability to undergo cross-coupling reactions, such as Suzuki or Sonogashira couplings, has enabled the creation of functionalized polymers and coatings with enhanced durability and chemical resistance. These advancements are particularly relevant in industries requiring materials that can withstand harsh environmental conditions while maintaining structural integrity.
The pharmaceutical industry has also shown interest in 2-ethylbutane-1-thiol for its potential as a precursor in drug discovery programs. By modifying its molecular framework, chemists can generate derivatives with improved pharmacokinetic profiles or targeted therapeutic effects. Preliminary studies indicate that certain analogs exhibit promising antimicrobial properties, making them attractive candidates for developing next-generation antibiotics or antifungal medications.
From an agrochemical perspective, this compound contributes to the development of advanced pesticides and growth regulators. Its structural versatility allows for the synthesis of compounds that can interact selectively with plant enzymes or pests, offering a greener alternative to traditional agrochemicals. Such innovations are crucial in addressing global food security challenges while minimizing environmental impact.
The synthesis of CAS no. 1638-97-7 typically involves ethylation followed by thiolation reactions under controlled conditions. Advances in catalytic systems have improved the efficiency and selectivity of these processes, reducing waste and energy consumption. These improvements align with broader sustainability goals within the chemical industry, emphasizing the importance of green chemistry principles.
In conclusion, 2-ethylbutane-1-thiol represents a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural attributes and reactivity make it indispensable in pharmaceuticals, materials science, and agriculture. As research continues to uncover new applications for this molecule, its significance is expected to grow further, driving innovation and progress in synthetic chemistry and beyond.
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